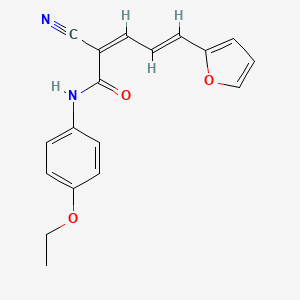![molecular formula C19H16ClN3O2 B2561669 N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide CAS No. 2034474-53-6](/img/structure/B2561669.png)
N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-([2,4’-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of heterocyclic compound consisting of two pyridine rings . The molecule also contains a benzamide group, which is a type of carboxamide. The presence of the chloro and methoxy substituents suggests that this compound may have interesting chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, bipyridine compounds are often synthesized through methods such as the Zincke reaction . This involves a cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts .Molecular Structure Analysis
The structure of this compound, based on its name, would include a bipyridine ring system attached to a benzamide group via a methylene bridge. The benzamide group would have a chloro substituent at the 5-position and a methoxy substituent at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups .Applications De Recherche Scientifique
Molecular Interaction and Structure Analysis
N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide has been studied for its molecular interactions and structure. In research by Karabulut et al. (2014), the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, was analyzed using X-ray diffraction and DFT calculations to understand the influence of intermolecular interactions on molecular geometry. This study provides insights into how such compounds' structures can be influenced by their environment, which is essential for designing drugs with desired properties (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Pharmacological Evaluation of Derivatives
The pharmacological properties of derivatives of N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide have been explored. A study by Faizi et al. (2017) on 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives revealed their potential as anticonvulsant agents. These compounds, containing essential functional groups for binding to benzodiazepine receptors, showed considerable activity in tests, indicating their potential use in treating convulsions (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).
Radiolabeling and PET Tracer Development
The development of positron emission tomography (PET) tracers involves the synthesis and radiolabeling of compounds like N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide. Lacivita et al. (2010) described the creation of a PET tracer for dopamine D(4) receptors, highlighting the importance of structural features in improving brain penetration and reducing nonspecific binding. Such research is crucial for advancing neuroimaging and understanding neurological conditions (Lacivita, De Giorgio, Lee, Rodeheaver, Weiss, Fracasso, Caccia, Berardi, Perrone, Zhang, Maeda, Higuchi, Suhara, Schetz, & Leopoldo, 2010).
Chemodivergent Annulations and Synthesis
The compound has also been involved in studies focusing on chemodivergent annulations, a type of chemical reaction important for synthesizing complex molecules. Research by Xu et al. (2018) on Rh(III)-catalyzed annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation demonstrates the compound's role in developing new synthetic methodologies. Such studies contribute to the broader field of organic synthesis, enabling the creation of novel compounds with potential applications in various domains (Xu, Zheng, Yang, & Li, 2018).
Luminescent and Magnetic Properties
Lastly, the luminescent and magnetic properties of complexes involving similar compounds have been investigated. Wang et al. (2020) explored the synthesis and properties of pentanuclear complexes, including N,2-dihydroxy-3-methoxybenzamide, revealing their potential for applications in materials science. Such studies open up possibilities for using these compounds in developing new materials with unique optical and magnetic characteristics (Wang, Liu, Guo, Wang, Sha, & Zhang, 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-25-17-5-4-15(20)11-16(17)19(24)23-12-14-3-2-8-22-18(14)13-6-9-21-10-7-13/h2-11H,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTZJRDXYVUJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2561593.png)
![[3-(anilinocarbonyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate](/img/structure/B2561595.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(2-chlorophenyl)propanoate](/img/structure/B2561596.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2561597.png)
![methyl 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2561599.png)

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2561601.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2561607.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2561608.png)
